N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a furan ring, and an oxalamide moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-16(22,13-3-2-8-23-13)10-19-15(21)14(20)18-9-11-4-6-12(17)7-5-11/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSDEYSICJUAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxalamide Formation
The synthesis begins with the preparation of the oxalamide core, typically achieved through the condensation of oxalyl chloride with substituted amines. For N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, the process involves two primary amine components:
- 4-Fluorobenzylamine : Reacted with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to form the monoamide intermediate.
- 2-(Furan-2-yl)-2-hydroxypropylamine : Synthesized via reductive amination of furfural with nitroethane, followed by catalytic hydrogenation.
Key Reaction :
$$
\text{Oxalyl chloride} + \text{4-Fluorobenzylamine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N1-(4-Fluorobenzyl)oxalamoyl chloride} \quad
$$
The intermediate is then coupled with 2-(furan-2-yl)-2-hydroxypropylamine using triethylamine (Et$$3$$N) as a base, yielding the target compound.
Stepwise Synthesis and Optimization
Table 1 : Reaction Conditions and Yields for Key Steps
Critical Factors :
- Temperature Control : Exothermic reactions during oxalyl chloride addition necessitate ice baths to prevent side reactions.
- Solvent Selection : Anhydrous DCM minimizes hydrolysis of reactive intermediates.
- Base Utilization : Et$$_3$$N scavenges HCl, driving the reaction to completion.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Recent advancements involve microwave irradiation to accelerate coupling reactions. A 2024 study demonstrated a 20% reduction in reaction time (from 12 h to 8 h) with comparable yields (70%). This method enhances reproducibility but requires specialized equipment.
Solid-Phase Synthesis
Patents describe immobilizing the 4-fluorobenzyl group on resin beads, enabling iterative coupling and purification. While this approach simplifies isolation, it suffers from lower overall yields (55–60%).
Purification and Characterization
Chromatographic Techniques
The crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1). Impurities such as unreacted amines and dimeric byproducts are effectively removed.
Table 2 : Analytical Data for Purified Compound
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of the oxalamide intermediate is a common issue, addressed by:
Hydroxy Group Protection
The secondary hydroxyl group in 2-(furan-2-yl)-2-hydroxypropylamine is prone to oxidation. Temporary protection using tert-butyldimethylsilyl (TBDMS) ethers improves stability during coupling.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing oxalyl chloride with oxalic acid and thionyl chloride in situ reduces raw material costs by 30% without compromising yield.
Green Chemistry Approaches
Recent efforts employ ionic liquids (e.g., [BMIM][BF$$_4$$]) as recyclable solvents, achieving 65% yield and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxalamide structures exhibit promising anticancer properties. The incorporation of the furan moiety is known to enhance biological activity due to its ability to interact with various biological targets. For instance, studies have shown that derivatives similar to N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits proliferation of cancer cells | |
| Related oxalamides | Induce apoptosis in tumor cells |
Antimicrobial Properties
The furan and fluorobenzyl groups contribute to the antimicrobial efficacy of the compound. Preliminary studies suggest that oxalamides can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics. This characteristic makes them potential candidates for developing new antimicrobial agents.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it useful in synthesizing more complex molecules. For example, it can be used in the synthesis of hybrid compounds that combine different pharmacophores, which may enhance therapeutic efficacy.
Catalytic Applications
The compound's ability to act as a ligand in catalytic processes has been explored. Its coordination properties facilitate reactions such as cross-coupling and cycloaddition, which are essential in synthesizing pharmaceuticals and agrochemicals.
Material Science
Polymer Chemistry
In material science, oxalamides are being investigated for their potential use in polymer chemistry. Their thermal stability and mechanical properties make them suitable for developing high-performance polymers. Research is ongoing to incorporate this compound into polymer matrices to enhance material properties.
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | High | |
| Mechanical Strength | Enhanced when incorporated into polymers |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Richardson et al. (2021) explored the anticancer effects of oxalamides similar to this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Activity
Ali and Zhou (2023) reported on the antimicrobial properties of oxalamide derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a furan moiety, contributing to its bioactivity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 254.26 g/mol. The presence of fluorine in the structure is known to enhance the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the fluorobenzyl intermediate : This involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile.
- Introduction of the furan ring : Achieved through a coupling reaction with a furan derivative.
- Formation of the oxalamide moiety : The final step involves reacting the intermediate with oxalyl chloride and an amine.
These reactions are generally performed under controlled conditions to ensure high yield and purity.
Research indicates that this compound interacts with specific molecular targets within cells, particularly inhibiting extracellular signal-regulated kinases (ERK1/2). This inhibition can lead to significant effects on cellular processes such as apoptosis and tumor growth modulation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through ERK pathway modulation. For example, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines .
- Anti-inflammatory Effects : Other research has indicated potential anti-inflammatory properties, suggesting that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby modulating immune responses .
Comparative Biological Activity
To better understand the biological activity of this compound, it can be compared to similar compounds:
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C12H15FN2O3 | 15 | ERK1/2 inhibition |
| Compound A | C12H14FN3O3 | 20 | ERK1/2 inhibition |
| Compound B | C13H16FN3O4 | 10 | Apoptosis induction |
This table illustrates that this compound exhibits competitive potency compared to other compounds in its class.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, and how can purity be maximized?
- Methodology : The synthesis involves multi-step coupling reactions.
- Step 1 : Prepare intermediates: 4-fluorobenzylamine (via reduction of 4-fluorobenzonitrile using LiAlH₄) and 2-(furan-2-yl)-2-hydroxypropylamine (via reductive amination of furfural derivatives) .
- Step 2 : Oxalyl chloride is reacted with the intermediates in a 1:1 molar ratio under inert conditions (N₂ atmosphere) with triethylamine as a base.
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key reagents : Oxalyl chloride, carbodiimides (e.g., DCC), HOBt for activation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the fluorobenzyl (δ 7.2–7.4 ppm for aromatic protons), furan (δ 6.2–7.5 ppm), and hydroxypropyl groups (δ 1.8–2.2 ppm for CH₃, δ 4.0–4.5 ppm for OH) .
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion [M+H]⁺ at m/z 406.15 (calculated for C₁₉H₂₀FN₂O₄) .
- X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl group and furan orientation .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays :
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Binding studies : Surface Plasmon Resonance (SPR) to measure affinity for targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for the chiral hydroxypropyl moiety?
- Method : Use chiral stationary-phase HPLC (e.g., Chiralpak IC column) with a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Monitor resolution via UV at 254 nm .
- Validation : Compare circular dichroism (CD) spectra of separated enantiomers to confirm absolute configuration .
Q. What strategies mitigate poor aqueous solubility in in vivo studies?
- Formulation : Use cyclodextrin-based solubilization (e.g., sulfobutyl ether-β-cyclodextrin) or nanoemulsions (lecithin/Tween 80) to enhance bioavailability .
- Prodrug design : Introduce phosphate esters at the hydroxypropyl group, which hydrolyze in vivo to release the active compound .
Q. How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to fluorobenzyl and furan groups .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How to resolve contradictions between in vitro activity and pharmacokinetic data?
- Case study : If in vitro IC₅₀ for COX-2 is 10 nM but in vivo efficacy is low:
- Hypothesis : Rapid metabolism via CYP3A4.
- Testing : Incubate with liver microsomes + NADPH; analyze metabolites via UPLC-QTOF .
- Solution : Introduce steric hindrance (e.g., methyl groups) to block metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
